molecular formula C17H21ClFN3O3S B2588309 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1215644-91-9

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

Cat. No.: B2588309
CAS No.: 1215644-91-9
M. Wt: 401.88
InChI Key: UNNPTSRWVAYEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a recognized and potent ATP-competitive inhibitor targeting B-Raf and C-Raf kinases [1] . Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling cascade , a pathway frequently dysregulated in human cancers, making this compound a valuable tool for oncological research. Its primary research application lies in the investigation of tumor cell proliferation, survival, and the mechanisms of drug resistance. By selectively inhibiting Raf kinase activity, this compound effectively suppresses the phosphorylation of downstream effectors MEK and ERK, enabling researchers to dissect pathway dynamics and validate novel therapeutic targets [2] . It serves as a crucial pharmacological probe for studying the molecular drivers of melanoma, colorectal cancer, and other malignancies driven by mutations in the MAPK pathway, providing foundational insights for the development of targeted anti-cancer strategies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S.ClH/c1-20(2)7-4-8-21(16(22)13-11-23-9-10-24-13)17-19-15-12(18)5-3-6-14(15)25-17;/h3,5-6,11H,4,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPTSRWVAYEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride (hereafter referred to as the compound) is a synthetic compound with a complex molecular structure characterized by a dioxine ring and a fluorobenzothiazole moiety. Its molecular formula is C19H20ClFN4O3S, with a molecular weight of approximately 438.9 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and underlying mechanisms.

Antibacterial Activity

Recent studies have indicated that the compound exhibits moderate antibacterial activity against certain bacterial strains. A notable study published in "Molecules" assessed its efficacy against Staphylococcus aureus and Escherichia coli . The results showed that while the compound demonstrated some antibacterial effects, it was less effective compared to conventional antibiotics such as ciprofloxacin and ketoconazole.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical parameter in evaluating the antibacterial potential of compounds. The MIC for this compound was determined in comparative studies against standard antibiotics. The findings revealed that:

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Ciprofloxacin8
Escherichia coli64Ketoconazole16

These results suggest that while the compound has some antibacterial properties, it may not be suitable as a standalone treatment option without further modification or combination with other agents.

Understanding the mechanism of action is essential for evaluating the therapeutic potential of any compound. The interactions of this compound with biological targets are under investigation. Preliminary data suggest that the compound may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism, although detailed studies are needed to elucidate these pathways further.

Research Findings and Case Studies

Several research initiatives have explored the broader biological activities of compounds related to this compound. These studies often focus on:

  • Antimicrobial Properties : Similar compounds have demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria.
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation.
  • Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for assessing its viability as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares functional motifs with several classes of molecules described in the evidence:

Compound Class Key Substituents/Features Evidence Source
Pyrazole-carboxamides (e.g., 3a–3e) Fluorophenyl, chlorophenyl, methyl groups; amide linkage; pyrazole core
1,2,4-Triazole-thiones (e.g., 7–9) Sulfonyl, fluorophenyl groups; thione tautomers; S-alkylation derivatives
Tetrahydroimidazo[1,2-a]pyridine (1l) Nitrophenyl, cyano, ester groups; fused bicyclic system
Benzamide pesticides (e.g., diflubenzuron) Chlorophenyl, trifluoromethyl groups; benzamide backbone

Key Observations:

  • Fluorinated Aromatic Systems: The 4-fluorobenzo[d]thiazole in the target compound parallels the 4-fluorophenyl group in pyrazole-carboxamide 3d and fluorophenyl-substituted triazoles .
  • Amide Bonds : Present in all compared compounds, the amide group is a critical pharmacophore for hydrogen bonding and structural rigidity.
  • Heterocyclic Cores : The 5,6-dihydro-1,4-dioxine ring in the target compound is distinct from pyrazole, triazole, or imidazopyridine cores in analogs, which may influence solubility and ring strain .

Spectroscopic and Analytical Data

Critical spectral data from analogs provide benchmarks for characterizing the target compound:

  • IR Spectroscopy :

    • Pyrazole-carboxamides show C=O stretches at ~1663–1682 cm⁻¹ .
    • Triazole-thiones lack C=O but exhibit C=S stretches at ~1247–1255 cm⁻¹ .
    • The target compound’s amide C=O and dihydrodioxine ether (C-O-C) stretches (~1100–1250 cm⁻¹) would be key identifiers.
  • NMR Spectroscopy: Fluorine atoms in 3d and triazole derivatives cause distinct deshielding in ^1H/^13C NMR . The dimethylaminopropyl group in the target compound would show characteristic peaks at δ ~2.2–2.6 (N(CH₃)₂) and δ ~3.4–3.7 (CH₂N).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.